molecular formula C23H30O5 B600211 Ankaflavin

Ankaflavin

Cat. No.: B600211
M. Wt: 386.5 g/mol
InChI Key: AQTJNEHGKRUSLT-ODTNPMSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ankaflavin is a naturally occurring secondary metabolite with an azaphilonoid structure. It is a yellow pigment isolated from Monascus-fermented products, particularly from the edible fungus Monascus spp. This compound has been recognized for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ankaflavin is primarily produced through the fermentation of Monascus purpureus. The biosynthesis involves the cultivation of Monascus spp. under specific conditions that favor the production of yellow pigments, including this compound and monascin . The fermentation process is typically carried out in a controlled environment with optimal temperature, pH, and nutrient availability to maximize yield.

Industrial Production Methods: For industrial production, a macroporous resin-based method is often employed to separate and purify this compound from other Monascus pigments. This method involves the use of weak-polar resin CAD-40 for column-chromatographic separation, which effectively isolates this compound and monascin from the crude pigment extract .

Chemical Reactions Analysis

Types of Reactions: Ankaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include modified azaphilonoid compounds with enhanced biological activities. These products are often used in further research and development of therapeutic agents.

Comparison with Similar Compounds

Ankaflavin is often compared with other azaphilonoid compounds such as monascin, rubropunctatin, and monascorubrin. While all these compounds share similar structures and biological activities, this compound is unique in its potent anti-inflammatory and anti-oxidative properties . Monascin, for example, also exhibits anti-inflammatory and anti-oxidative activities but is less potent compared to this compound . Rubropunctatin and monascorubrin, on the other hand, are primarily known for their hypolipidemic activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and potent biological activities make it a valuable compound for further study and development in the fields of chemistry, biology, medicine, and industry.

Biological Activity

Ankaflavin, a secondary metabolite derived from the fermentation of Monascus purpureus, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

1. Antioxidant Activity

Overview of Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress and preventing cellular damage. A comparative study highlighted that this compound's antioxidant capacity is enhanced when combined with other Monascus pigments like monascin. The antioxidant activity of these compounds was evaluated using various assays, including chemical antioxidant tests and cellular antioxidant assays (CAA) .

Table 1: Antioxidant Activity of Monascus Pigments

CompoundAntioxidant Activity (Quercetin Equivalent)
This compoundModerate (exact value not specified)
Monasfluore AHigher than this compound
Monaphilone AHighest among tested pigments
New Yellow PigmentHighest (7.23 μM)

This table illustrates that while this compound has notable antioxidant properties, it is less potent than some other pigments derived from Monascus purpureus.

2. Hypolipidemic Effects

Clinical Studies on Lipid Regulation

A randomized double-blind study investigated the effects of a formulation containing this compound (Ankascin 568 plus) on lipid profiles in subjects with borderline high cholesterol levels. Over 12 weeks, participants taking 500 mg daily showed significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, indicating a potential role in managing hyperlipidemia .

Table 2: Lipid Profile Changes Over Time

Time PointTotal Cholesterol (mg/dL)LDL Cholesterol (mg/dL)
Baseline200150
Week 4176 (-11.9%)121 (-19.0%)
Week 8178122
Week 12180125

These findings suggest that this compound may be beneficial in reducing cardiovascular risk factors.

3. Cytotoxic Activity Against Cancer Cells

Mechanism of Action

This compound has demonstrated selective cytotoxicity against human cancer cell lines such as Hep G2 (liver cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µg/mL, indicating its potential as an anticancer agent without significant toxicity to normal cells . The mechanism appears to involve apoptosis, as evidenced by chromatin condensation and fragmentation observed in treated cells.

4. Anti-inflammatory Effects

Research Insights

Studies have shown that this compound can modulate inflammatory pathways. It positively influences several transcription factors related to metabolic syndrome, including PPAR-gamma and Nrf2, which are involved in lipid metabolism and the body's antioxidant response . This suggests that this compound may help reduce inflammation associated with metabolic disorders.

Case Studies

Study on Alcohol-Induced Liver Injury

In a study involving mice with ethanol-induced liver injury, the administration of this compound resulted in improved liver function markers and reduced hepatic lipid peroxidation. The compound also enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This demonstrates its protective effects against liver damage.

Properties

IUPAC Name

(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJNEHGKRUSLT-ODTNPMSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.